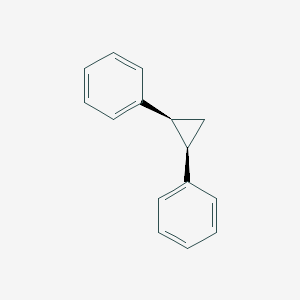

cis-1,2-Diphenylcyclopropane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cis-1,2-Diphenylcyclopropane is a useful research compound. Its molecular formula is C15H14 and its molecular weight is 194.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Characteristics

Cis-1,2-Diphenylcyclopropane is characterized by its cyclopropane ring, which introduces strain and unique stereochemical properties. The compound exists in two stereoisomeric forms: cis and trans , with the cis form being of particular interest due to its distinct reactivity patterns.

Organic Synthesis

Stereoselective Reactions

this compound has been utilized in stereoselective synthesis reactions. The compound can undergo transformations that lead to the formation of various products, including 1,3-diphenylpropene and 1,3-diphenylpropane through stereoisomerization processes. Studies have shown that the reaction pathways can be influenced by the steric environment surrounding the cyclopropane ring, which affects the selectivity of the products formed .

Case Study: Oxidation Potentials

Research comparing the oxidation potentials of cis- and trans-1,2-diphenylcyclopropane has provided insights into their reactivity. The oxidation potentials were determined using three distinct techniques, revealing differences in their electrochemical behavior that can be exploited in synthetic applications .

Photochemistry

Photoisomerization

The compound has been studied for its photoisomerization properties. In particular, research demonstrated that when enclosed in specific hosts like octa acid (OA), this compound exhibits selective isomerization under light irradiation. This selectivity is attributed to the confined space affecting the energy landscape of the reaction .

Table 1: Photoisomerization Data

| Condition | Isomerization Selectivity | Observations |

|---|---|---|

| In OA Capsule | High | Predominantly forms a single isomer |

| In Isotropic Solution | Low | Mixture of isomers observed |

Material Science

Applications in Polymer Chemistry

this compound can serve as a building block for advanced materials. Its ability to undergo ring-opening reactions allows it to be incorporated into polymer networks. The resulting materials can exhibit enhanced mechanical properties and thermal stability due to the rigidity introduced by the cyclopropane structure .

Biological Applications

Potential in Drug Design

The unique structural features of this compound make it a candidate for drug design, particularly in developing compounds that require specific stereochemical configurations for biological activity. Research into its interactions with biological systems is ongoing, focusing on how its stereochemistry influences binding affinities and biological efficacy .

化学反应分析

Geometric Isomerization

cis-DPC undergoes reversible photoisomerization to its trans isomer under UV irradiation, with selectivity influenced by reaction environments:

- In Confined Media : Within octa acid (OA) capsules, cis-DPC preferentially forms the trans isomer (trans-DPC) due to supramolecular steric hindrance restricting phenyl rotation. Binding free energy calculations reveal trans-DPC binds more strongly to OA than cis-DPC (−192.4 vs. −184.6 kJ/mol ) .

- Mechanistic Pathway : Isomerization proceeds via a triplet diradical intermediate , as confirmed by time-resolved spectroscopy and molecular dynamics (MD) simulations .

Table 1: Binding Free Energies of cis- and trans-DPC in OA Capsules

| Isomer | Binding Free Energy (kJ/mol) |

|---|---|

| cis-DPC | −184.6 |

| trans-DPC | −192.4 |

| Source: |

Radical-Mediated Reactions

Radical intermediates dominate cleavage and hydrogen-transfer processes:

- Reductive Cleavage : Reaction with photoactivated organic donors (e.g., tetrakis(dimethylamino)ethylene) generates radical anions, leading to C–C bond cleavage and products like trans-DPC and 1,3-diphenylpropane .

- Hydrogen Abstraction : In γ-irradiated systems, cis-DPC forms 1,3-diphenylpropene via hydrogen migration from the cyclopropane ring .

Key Pathway :

cis DPCRadical Aniontrans DPC+1 3 Diphenylpropane

Electron-Transfer Photochemistry

Photoinduced electron transfer (PET) with singlet or triplet acceptors yields distinct products:

- Back Electron Transfer (BET) : Radical ion pairs recombine to regenerate ground-state cis-DPC or isomerize to trans-DPC. BET efficiency depends on acceptor multiplicity and reaction medium .

- o,o’-Coupling : Exclusive to cis-DPC, this reaction produces 9-methylanthracene under specific conditions (e.g., chloranil as acceptor), driven by steric accessibility of the cis configuration .

Table 2: Product Distribution in PET Reactions

| Acceptor Type | Major Product | Yield (%) |

|---|---|---|

| Singlet (e.g., Chloranil) | 9-Methylanthracene | 60–75 |

| Triplet (e.g., Anthraquinone) | trans-DPC | 80–90 |

| Source: |

Oxidation and Reduction

- Oxidation Potentials : cis-DPC has a higher oxidation potential (~1.85 V vs. SCE ) than trans-DPC (~1.72 V), attributed to inductive effects from phenyl groups stabilizing the cation radical .

- Reduction : Catalytic hydrogenation cleaves the cyclopropane ring, yielding 1,3-diphenylpropane , while chemical reduction (e.g., LiAlH₄) preserves the ring but modifies substituents .

Table 3: Oxidation Potentials of DPC Isomers

| Isomer | Oxidation Potential (V vs. SCE) |

|---|---|

| cis-DPC | 1.85 |

| trans-DPC | 1.72 |

| Source: |

Environmental and Substituent Effects

- Confinement : OA capsules alter reaction pathways by stabilizing transition states. For example, cis-DPC@OA₂ adopts a geometry where one phenyl group occupies a spacious region of the capsule, facilitating isomerization .

- Substituent Impact : Methyl or propyl groups on stilbene analogs shift selectivity between cis and trans isomers during photoisomerization, highlighting the role of steric and electronic effects .

属性

CAS 编号 |

1138-48-3 |

|---|---|

分子式 |

C15H14 |

分子量 |

194.27 g/mol |

IUPAC 名称 |

[(1R,2S)-2-phenylcyclopropyl]benzene |

InChI |

InChI=1S/C15H14/c1-3-7-12(8-4-1)14-11-15(14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15+ |

InChI 键 |

ZSIYTDQNAOYUNE-GASCZTMLSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

手性 SMILES |

C1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

规范 SMILES |

C1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

1138-48-3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。